molecular formula C12H13F3N2O2 B14837210 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide

Katalognummer: B14837210
Molekulargewicht: 274.24 g/mol
InChI-Schlüssel: DBUJBKLALRIKTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide involves multiple steps. One common method includes the reaction of 3-cyclopropoxy-5-(trifluoromethyl)aniline with dimethylamine and picolinic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H13F3N2O2

Molekulargewicht

274.24 g/mol

IUPAC-Name

3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-9(19-8-3-4-8)5-7(6-16-10)12(13,14)15/h5-6,8H,3-4H2,1-2H3

InChI-Schlüssel

DBUJBKLALRIKTF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.